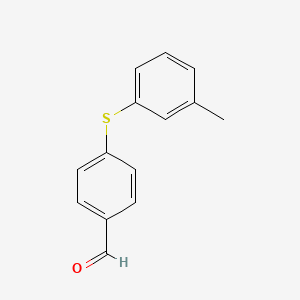

4-(m-Tolylthio)benzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3-methylphenyl)sulfanylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12OS/c1-11-3-2-4-14(9-11)16-13-7-5-12(10-15)6-8-13/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOWFFFKEYBHNFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)SC2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 4 M Tolylthio Benzaldehyde

Reactivity of the Aldehyde Functional Group in 4-(m-Tolylthio)benzaldehyde

The aldehyde group is a site of rich chemical reactivity, primarily due to the electrophilic nature of the carbonyl carbon. This allows for a variety of nucleophilic additions and condensation reactions, as well as oxidation and reduction processes.

The reaction of this compound with primary amines leads to the formation of imines, commonly known as Schiff bases. This condensation reaction is a cornerstone of aldehyde chemistry and proceeds through a hemiaminal intermediate. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. masterorganicchemistry.comresearchgate.net

While specific studies on this compound are not extensively documented, the reactivity can be inferred from studies on the closely related 4-(methylthio)benzaldehyde. Research has shown that 4-(methylthio)benzaldehyde readily reacts with a variety of amines to form Schiff bases in good yields. growingscience.comresearchgate.net These reactions are typically carried out by refluxing equimolar amounts of the aldehyde and the respective amine in a suitable solvent, such as methanol, often with a catalytic amount of acid (e.g., sulfuric acid) to facilitate dehydration. growingscience.comresearchgate.net

The synthesis of various Schiff bases from 4-(methylthio)benzaldehyde demonstrates the general applicability of this reaction to aldehydes bearing a thioether group. It is therefore anticipated that this compound will exhibit similar reactivity.

Table 1: Examples of Schiff Base Formation from 4-(methylthio)benzaldehyde

| Amine Reactant | Reaction Conditions | Product (Schiff Base) | Yield (%) | Reference |

|---|---|---|---|---|

| Various primary amines | Reflux in methanol with catalytic H₂SO₄ for 7-8 hours | (E)-N-(4-(methylthio)benzylidene)-arylamine | 68-82 | growingscience.comresearchgate.net |

| 4-Methylbenzenesulfonohydrazide | Reflux in ethanol for 5 hours | N'-(4-(methylthio)benzylidene)-4-methylbenzenesulfonohydrazide | Not specified | researchgate.net |

The polarized carbon-oxygen double bond of the aldehyde group in this compound makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles. libretexts.org This fundamental reaction can lead to a diverse array of products. The reactivity of the aldehyde is influenced by electronic factors; electron-donating groups on the aromatic ring can decrease the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles. libretexts.org

Common nucleophiles that can add to the carbonyl group include:

Organometallic Reagents (e.g., Grignard reagents, organolithium compounds): These strong nucleophiles add to the aldehyde to form, after an acidic workup, secondary alcohols.

Cyanide Ions (from sources like HCN or NaCN): This addition results in the formation of a cyanohydrin, a versatile intermediate in organic synthesis.

Thiols: In a reaction analogous to acetal formation from alcohols, thiols can add to the aldehyde to form thioacetals. This reaction is discussed in more detail in section 3.2.1, as it involves the formation of new thioether linkages.

While specific examples of nucleophilic additions to this compound are not prevalent in the literature, the general principles of aldehyde reactivity suggest that it will readily undergo such transformations under appropriate conditions.

The aldehyde functional group in this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The oxidation of aldehydes to carboxylic acids is a common and important transformation. mdpi.com A variety of oxidizing agents can be employed for this purpose, ranging from strong oxidants like potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄) to milder, more selective reagents. Modern methods often utilize reagents such as Oxone, or catalytic systems involving metals like manganese or vanadium, often in the presence of an oxygen source like hydrogen peroxide or even air. organic-chemistry.orgnih.govnih.gov For instance, the oxidation of benzaldehyde (B42025) to benzoic acid has been achieved with high efficiency using catalytic amounts of N-hydroxyphthalimide (NHPI) with oxygen as the terminal oxidant. organic-chemistry.org It is expected that this compound can be converted to 4-(m-tolylthio)benzoic acid using similar methodologies.

Reduction: The reduction of the aldehyde group yields a primary alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). chemguide.co.uk Sodium borohydride is a milder reagent and can be used in protic solvents like ethanol or methanol, offering good chemoselectivity for the reduction of aldehydes and ketones. chemguide.co.uk Lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran. chemguide.co.uk The application of these reagents to this compound would be expected to produce (4-(m-tolylthio)phenyl)methanol.

Reactions Involving the Thioether Linkage in this compound

The sulfur atom of the thioether linkage in this compound possesses lone pairs of electrons, making it nucleophilic and susceptible to electrophilic attack.

The term "thioacetal" or "thioketal" typically refers to the product of the reaction between a carbonyl compound and a thiol. Therefore, the formation of thioacetals from this compound involves the reaction of its aldehyde group with thiols, rather than a reaction of the existing thioether linkage.

This reaction is an important method for protecting the aldehyde functionality. The aldehyde reacts with two equivalents of a thiol in the presence of an acid catalyst to form a dithioacetal. This process is analogous to the formation of acetals from alcohols. The resulting dithioacetal is stable to both acidic and basic conditions but can be cleaved back to the aldehyde using specific reagents, often involving mercury(II) salts. nih.gov

The lone pair of electrons on the sulfur atom of the thioether in this compound allows it to act as a nucleophile and react with electrophiles. A key example of this reactivity is the formation of sulfonium salts.

Sulfonium salts are compounds with the general formula [R₃S]⁺X⁻, where the sulfur atom is bonded to three organic substituents and carries a positive charge. nih.gov They can be synthesized by the reaction of a thioether with an alkylating agent, such as an alkyl halide (e.g., methyl iodide) or a trialkyloxonium salt. mdpi.com

The reaction of this compound with a suitable electrophile, for instance, methyl trifluoromethanesulfonate (methyl triflate), would be expected to yield a trialkylsulfonium salt. These sulfonium salts are versatile synthetic intermediates and can be used in a variety of coupling reactions. nih.govumn.edu

Transformations Involving Sulfur Oxidation States (e.g., Sulfoxides, Sulfones)

The thioether bridge in this compound is a key reactive site, susceptible to oxidation to form the corresponding sulfoxide and sulfone. This transformation is a fundamental reaction in organosulfur chemistry, allowing for the modulation of the sulfur atom's electronic properties and geometry. The oxidation proceeds in a stepwise manner, with the sulfoxide being the intermediate state en route to the sulfone.

The selective oxidation to the sulfoxide, 4-(m-Tolylsulfinyl)benzaldehyde, requires careful control of reaction conditions to prevent over-oxidation. This is typically achieved by using a stoichiometric amount of a mild oxidizing agent at controlled temperatures. Common reagents for this selective transformation include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and sodium periodate.

Further oxidation of the sulfoxide yields the corresponding sulfone, 4-(m-Tolylsulfonyl)benzaldehyde. This step generally requires more forcing conditions, such as an excess of the oxidizing agent or higher reaction temperatures, to drive the reaction to completion. The resulting sulfone is a stable oxidation state. The choice of oxidant and reaction parameters is crucial for achieving the desired product with high chemoselectivity.

| Transformation | Target Product | Typical Oxidizing Agent(s) | General Reaction Conditions |

|---|---|---|---|

| Sulfide to Sulfoxide | 4-(m-Tolylsulfinyl)benzaldehyde | Hydrogen Peroxide (H₂O₂), m-CPBA | ~1 equivalent of oxidant, controlled low temperature (e.g., 0 °C to room temp.) |

| Sulfide to Sulfone | 4-(m-Tolylsulfonyl)benzaldehyde | Hydrogen Peroxide (H₂O₂), Potassium Permanganate (KMnO₄) | >2 equivalents of oxidant, often with heating |

| Sulfoxide to Sulfone | 4-(m-Tolylsulfonyl)benzaldehyde | Hydrogen Peroxide (H₂O₂), m-CPBA | >1 equivalent of oxidant, elevated temperature |

Reactivity of the Aromatic System in this compound

The molecule contains two distinct aromatic rings, each with its own reactivity profile toward electrophilic aromatic substitution (EAS), dictated by the electronic effects of its substituents.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The benzaldehyde ring is substituted with two groups at positions 1 and 4: the formyl group (-CHO) and the m-tolylthio group (-S-Ar), respectively. The regiochemical outcome of an electrophilic attack on this ring is determined by the combined directing effects of these substituents.

Formyl Group (-CHO): The aldehyde is a powerful electron-withdrawing group through both inductive and resonance effects. This deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta positions (positions 3 and 5 relative to the aldehyde). libretexts.orgorganicmystery.comlibretexts.orgquora.com

Thioether Group (-S-Ar): The sulfur atom possesses lone pairs of electrons that can be donated to the aromatic ring via resonance. This makes the thioether group an activating, ortho, para-directing substituent. vanderbilt.edumasterorganicchemistry.com In this molecule, the positions ortho to the thioether are positions 3 and 5.

| Substituent on Benzaldehyde Ring | Electronic Effect | Reactivity Effect | Directing Position(s) |

|---|---|---|---|

| Formyl (-CHO) at C1 | Electron-Withdrawing | Deactivating | meta (C3, C5) |

| m-Tolylthio (-S-Ar) at C4 | Electron-Donating (Resonance) | Activating | ortho (C3, C5) |

| Combined Effect | Overall Deactivated | Slower than Benzene | Strongly directed to C3 and C5 |

Functionalization of the meta-Tolyl Moiety

The meta-tolyl ring also presents specific sites for electrophilic attack, governed by its own substituents: the methyl group and the thioether linkage.

Methyl Group (-CH₃): This is a classic activating group that directs incoming electrophiles to the ortho and para positions through an electron-donating inductive effect. libretexts.org

Thioether Linkage (-S-Ar): As mentioned, this group is also activating and ortho, para-directing due to resonance donation from the sulfur lone pairs. vanderbilt.edu

On the m-tolyl ring, the thioether is at position 1' and the methyl group is at position 3'. The directing effects are as follows:

The thioether at C1' directs to positions C2', C4', and C6'.

The methyl group at C3' directs to positions C2', C4', and C6'.

Similar to the benzaldehyde ring, the directing effects on the m-tolyl ring are mutually reinforcing. Both substituents activate the same positions (2', 4', and 6'), making them highly susceptible to electrophilic attack. The reaction rate on this ring is expected to be faster than that of benzene due to the presence of two activating groups. Among the activated positions, steric hindrance from the adjacent thioether and methyl groups might slightly disfavor substitution at the C2' position compared to the C4' and C6' positions.

Mechanistic Investigations of Reactions Involving 4 M Tolylthio Benzaldehyde

Kinetic Studies of Reactions Involving 4-(m-Tolylthio)benzaldehyde

Kinetic studies are fundamental to understanding reaction mechanisms, providing quantitative data on reaction rates, and their dependence on reactant concentrations.

The analysis of rate-determining steps and the determination of activation parameters (like activation energy, Ea, enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡) are crucial for a deep understanding of a reaction's energy profile. There are no published studies that specifically analyze the rate-determining steps or report the activation parameters for reactions of this compound. In many reactions involving aldehydes, the initial nucleophilic attack on the carbonyl carbon is often the rate-determining step.

Characterization of Transition States and Potential Energy Surfaces

Computational chemistry plays a vital role in characterizing the geometry and energy of transition states and mapping out potential energy surfaces. These theoretical studies provide insights into the feasibility of a reaction pathway. However, no computational studies specifically modeling the transition states or potential energy surfaces for reactions involving this compound have been found. General studies on benzaldehyde (B42025) derivatives in reactions like the aldol (B89426) reaction have utilized quantum mechanics to model transition states, often highlighting the role of hydrogen bonding in stabilizing the transition state structure.

Influence of Catalysis on Reaction Mechanisms

Catalysts can significantly alter reaction mechanisms by providing alternative pathways with lower activation energies. While the influence of various catalysts (e.g., acids, bases, organocatalysts, transition metals) on reactions of benzaldehyde and its derivatives is a broad area of research, there is no specific research detailing the influence of catalysis on the reaction mechanisms of this compound.

Solvent Effects and Their Role in Reaction Pathways

The choice of solvent can have a profound impact on reaction rates and mechanisms by stabilizing or destabilizing reactants, intermediates, and transition states. The role of solvent effects in the reaction pathways of this compound has not been specifically investigated. For reactions involving polar transition states, polar solvents are generally expected to increase the reaction rate due to better solvation of the transition state.

Stereochemical Aspects of Transformations Involving this compound

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in the documented research concerning the stereochemical aspects of chemical transformations specifically involving this compound. While extensive research exists on the stereoselective reactions of substituted benzaldehydes in general, such as asymmetric additions, reductions, and cycloadditions, specific studies detailing the enantioselective or diastereoselective behavior of the this compound molecule are not presently available.

Methodologies for achieving stereocontrol in reactions with aldehydes often rely on the use of chiral catalysts, auxiliaries, or reagents that can differentiate between the enantiotopic faces of the aldehyde's carbonyl group. These transformations, including well-known reactions like Noyori asymmetric hydrogenation, Sharpless asymmetric epoxidation (of allylic alcohols derived from aldehydes), and various organocatalyzed additions, are foundational in modern organic synthesis for creating stereochemically complex molecules.

However, the electronic and steric influence of the m-tolylthio substituent at the para position of the benzaldehyde ring on the stereochemical outcome of such reactions has not been specifically investigated or reported. The sulfur atom and the tolyl group could potentially influence the coordination of the aldehyde to a chiral catalyst and affect the facial selectivity of a nucleophilic attack. Without experimental data from peer-reviewed studies, any discussion on this topic would be purely speculative.

Consequently, there are no detailed research findings, mechanistic investigations focusing on stereochemistry, or data tables of enantiomeric excess (ee%) or diastereomeric ratios (d.r.) to present for reactions involving this compound. Further experimental research is required to elucidate the stereochemical behavior of this specific compound in asymmetric transformations.

Computational and Theoretical Studies of 4 M Tolylthio Benzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the properties of molecules at an atomic and electronic level. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and geometry of a molecule.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. In a typical study, the molecular structure of 4-(m-Tolylthio)benzaldehyde would be optimized to find its lowest energy conformation. This involves calculating forces on each atom and adjusting their positions until a stable geometry is reached. From this optimized structure, various electronic properties such as orbital energies, charge distribution, and molecular electrostatic potential can be determined. DFT methods, such as B3LYP, are often paired with basis sets like 6-311++G(d,p) to provide a balance between accuracy and computational cost.

Electronic Structure Analysis and Molecular Descriptors

From the results of quantum chemical calculations, various molecular descriptors can be derived to analyze the electronic structure and predict the reactivity of the molecule.

Frontier Molecular Orbital (HOMO-LUMO) Analysis of this compound

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. Analysis of the spatial distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack on this compound.

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP map would highlight the electronegative oxygen atom of the carbonyl group as a site of negative potential and hydrogen atoms as sites of positive potential.

Charge Distribution Analysis and Nuclear Quadrupole Coupling Constants (NQCC)

Charge distribution analysis provides insight into how electrons are shared between atoms in a molecule. This can be evaluated using various schemes, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. Understanding the charge on each atom helps to explain the molecule's dipole moment and reactivity.

Nuclear Quadrupole Coupling Constants (NQCC) are sensitive to the electric field gradient at the site of a nucleus with a quadrupole moment (spin ≥ 1). Theoretical calculations of NQCC for atoms like sulfur or halogens, if present, can be compared with experimental data from techniques like nuclear quadrupole resonance (NQR) spectroscopy to validate the accuracy of the computed electron distribution.

Conformational Analysis and Intermolecular Interactions

Computational chemistry provides powerful tools to investigate the three-dimensional structure of molecules and the non-covalent forces that govern their interactions in the solid state. For this compound, these studies are crucial for understanding its molecular flexibility and crystal packing.

Energy Landscapes and Stable Conformations

The presence of single bonds in this compound, specifically the C-S bonds and the bond connecting the phenyl ring to the aldehyde group, allows for rotation, leading to various possible three-dimensional arrangements or conformations. A conformational energy landscape is a theoretical map that plots the potential energy of the molecule as a function of these rotational degrees of freedom. nih.govnih.gov By exploring this landscape, researchers can identify the most stable, low-energy conformations that the molecule is likely to adopt.

Proteins, for example, exist as a dynamic ensemble of interconverting substates which define their conformational energy landscapes. nih.gov Similarly, for a smaller molecule like this compound, computational methods can systematically rotate key bonds and calculate the energy at each step to locate energy minima. These minima correspond to stable conformers, while the energy barriers between them dictate the dynamics of interconversion. chemrxiv.org The analysis typically involves varying the dihedral angles around rotatable bonds and calculating the corresponding single-point energies to identify the global and local minima.

Table 1: Hypothetical Relative Energies of this compound Conformers This table illustrates the concept of identifying stable conformers by calculating the relative energy associated with the rotation around key dihedral angles (Torsion 1: C-C-S-C; Torsion 2: C-C-C=O). The conformer with 0.00 kcal/mol represents the global minimum or the most stable conformation.

| Conformer ID | Torsion 1 (°) | Torsion 2 (°) | Relative Energy (kcal/mol) | Stability |

| A | 90 | 0 | 0.00 | Global Minimum |

| B | -90 | 180 | 0.25 | Local Minimum |

| C | 0 | 0 | 3.50 | Transition State |

| D | 180 | 180 | 1.50 | Local Minimum |

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgresearchgate.net The Hirshfeld surface of a molecule is generated in a way that partitions the crystal space, allowing for the analysis of contacts between neighboring molecules.

This analysis is often complemented by two-dimensional (2D) fingerprint plots, which summarize the intermolecular contacts in a single graph. crystalexplorer.net These plots represent the frequency of each combination of de (distance from the surface to the nearest nucleus external to the surface) and di (distance from the surface to the nearest nucleus internal to the surface). crystalexplorer.net Different types of interactions, such as hydrogen bonds, C-H···π, and π–π stacking, produce distinct patterns on the fingerprint plot, allowing for their identification and quantification. researchgate.netnih.govrsc.org

For this compound, this analysis would reveal the nature and prevalence of various non-covalent interactions that stabilize its crystal structure. The key interactions expected would involve the aldehyde oxygen, the sulfur atom, and the aromatic rings. The analysis of benzaldehyde (B42025) derivatives shows that weak C–H⋯O hydrogen bonding and C–H⋯π or π–π stacking interactions are common and facilitate the formation of supramolecular networks. nih.govrsc.org

Table 2: Predicted Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Analysis This table provides a hypothetical breakdown of the contributions of different intermolecular contacts to the total Hirshfeld surface area, which is a standard output of such analyses.

| Contact Type | Description | Predicted Contribution (%) |

| H···H | Interactions between hydrogen atoms | 45.5 |

| C···H / H···C | Contacts involving carbon and hydrogen, often part of C-H···π interactions | 28.2 |

| O···H / H···O | Contacts involving the aldehyde oxygen and hydrogen atoms, indicative of C-H···O hydrogen bonds | 12.8 |

| S···H / H···S | Interactions involving the thioether sulfur atom | 7.5 |

| C···C | Contacts between carbon atoms of the aromatic rings, indicating π–π stacking | 5.0 |

| Other | Minor contacts (e.g., S···C, O···C) | 1.0 |

Computational Studies on Reaction Mechanisms

Theoretical calculations are instrumental in elucidating the step-by-step pathways of chemical reactions, identifying transient intermediates, and determining the energy barriers that control reaction rates.

Intrinsic Reaction Coordinate (IRC) Pathways for Key Transformations

The Intrinsic Reaction Coordinate (IRC) is the minimum energy path connecting a transition state (TS) to its corresponding reactants and products on the potential energy surface. mdpi.comscm.com IRC calculations are essential for confirming that an optimized transition state structure indeed connects the desired reactant and product, thereby validating the proposed reaction mechanism. rowansci.comrowansci.com The calculation proceeds by taking small, mass-weighted steps in both forward and backward directions along the path of steepest descent from the transition state until energy minima are reached. rowansci.comrowansci.com

For a key transformation of this compound, such as its oxidation to 4-(m-tolylthio)benzoic acid or its reduction to the corresponding alcohol, an IRC calculation would map the precise geometric changes and the energy profile throughout the reaction. researchgate.net This provides a detailed "movie" of the reaction, highlighting how bond lengths and angles evolve as the system moves from the high-energy transition state to the stable product.

Table 3: Representative Data Points from a Hypothetical IRC Calculation for the Oxidation of this compound This table shows hypothetical energy values along the reaction coordinate, illustrating the energy profile from the transition state (IRC Point 0) towards the product and reactant minima.

| IRC Point | Reaction Coordinate (amu1/2·bohr) | Relative Energy (kcal/mol) | Description |

| -5 | -1.0 | -15.0 | Reactant Complex |

| -2 | -0.4 | -5.2 | Approaching TS |

| 0 | 0.0 | 0.0 | Transition State |

| +2 | 0.4 | -8.9 | Descending from TS |

| +5 | 1.0 | -25.0 | Product Complex |

Topological Analysis of Electron Localization Function (ELF) and Catastrophe Theory

The Electron Localization Function (ELF) is a theoretical tool used to analyze the electron density of a molecule, providing a clear picture of electron pairing and localization. canterbury.ac.uk The topological analysis of the ELF partitions the molecular space into regions, or "basins of attractors," which correspond to chemically intuitive concepts like atomic cores, covalent bonds, and lone pairs. canterbury.ac.uksemanticscholar.org

This method can be used to identify the most nucleophilic (electron-rich) and electrophilic (electron-poor) regions of a molecule, which is crucial for predicting its reactivity. nih.gov For this compound, ELF analysis would visualize the lone pairs on the oxygen and sulfur atoms as distinct basins, and the polar C=O bond would show a basin shifted towards the oxygen.

The connection to Catastrophe Theory arises from how the topology of the ELF field changes as the molecular geometry is altered, for instance, during a chemical reaction. The points where the number and type of basins change are known as bifurcation points or catastrophes. These points often signify the formation or breaking of chemical bonds and provide a rigorous, mathematical framework for describing chemical transformations.

Application of Advanced Computational Software and Methodologies

The theoretical studies described above are made possible by a suite of sophisticated software packages that implement the principles of quantum chemistry.

Gaussian : A widely used program for performing a broad range of electronic structure calculations. bvsalud.org It is employed to compute molecular energies, optimize geometries for stable molecules and transition states, and calculate the properties required for IRC and ELF analyses.

GaussView : A graphical user interface that works in conjunction with Gaussian. It is used to build molecular structures, set up calculations, and, crucially, to visualize the results, such as molecular orbitals, vibrational modes, and the shapes of ELF basins. bvsalud.org

Multi-wfn : A versatile program for wavefunction analysis. After a primary calculation is performed in Gaussian, Multi-wfn can be used for detailed post-processing tasks, including the topological analysis of the electron density and the Electron Localization Function (ELF), plotting critical points, and quantifying various chemical bond characteristics.

VMD (Visual Molecular Dynamics) : A molecular visualization program designed for displaying and animating large biomolecular systems, but it is also highly effective for visualizing the output of quantum chemistry calculations. It can be used to generate high-quality images of molecular structures, orbitals, and reaction pathways, such as those determined by IRC calculations.

These software packages, often used in combination, provide a comprehensive toolkit for computational chemists to explore the structure, reactivity, and properties of molecules like this compound at the electronic level.

Derivatives and Analogues of 4 M Tolylthio Benzaldehyde: Synthesis and Structure Activity Relationship Investigations

Design and Synthesis of Structural Analogues

The aldehyde group is a primary site for chemical modification due to the electrophilic nature of its carbonyl carbon and the reactivity of the adjacent proton. A common modification involves condensation reactions with various nucleophiles to form new C=N double bonds. For instance, aldehydes readily react with compounds containing primary amine groups. One such example is the reaction with thiosemicarbazide (B42300) to form thiosemicarbazone derivatives researchgate.net. This type of reaction transforms the aldehyde into a larger, more complex functional group, significantly altering the molecule's steric and electronic profile.

Other fundamental transformations of the aldehyde group include its oxidation to a carboxylic acid, providing an analogue with acidic properties, or its reduction to a primary alcohol, which introduces a hydroxyl group capable of hydrogen bonding. These modifications allow for a systematic evaluation of how the aldehyde functionality governs the molecule's reactivity and interactions.

The arylthio portion of the molecule offers extensive opportunities for structural variation. This includes the synthesis of positional isomers, such as 4-(o-tolylthio)benzaldehyde and 4-(p-tolylthio)benzaldehyde, to investigate the steric and electronic effects of the methyl group's position on the thio-linked aromatic ring. The synthesis of related isomers like 4-(methylthio)benzaldehyde, where the tolyl group is replaced by a simple methyl group, has also been developed google.comgrowingscience.com.

Furthermore, structure-activity relationship (SAR) studies on related p-arylthio cinnamides have demonstrated that introducing various substituents onto the aryl ring can significantly modulate molecular properties acs.org. By applying this strategy to 4-(m-tolylthio)benzaldehyde, analogues can be designed with substituents that have varying electronic and steric characteristics. For example, electron-withdrawing groups (e.g., chlorine, trifluoromethyl) or electron-donating groups (e.g., methoxy) can be introduced at different positions on the tolyl ring. These modifications systematically alter the electron density across the molecule, particularly at the sulfur atom, which can influence its chemical reactivity and interaction potential acs.org.

| Substituent (R) | Position on Tolyl Ring | Electronic Effect | Steric Effect |

|---|---|---|---|

| -H (m-Tolyl) | meta | Weakly Donating | Moderate |

| -CH₃ (Xylyl) | ortho, para | Donating | Moderate |

| -Cl | ortho, meta, para | Withdrawing | Moderate |

| -CF₃ | meta, para | Strongly Withdrawing | Large |

| -OCH₃ | ortho, para | Strongly Donating | Moderate |

The aldehyde functionality of this compound makes it a valuable starting material for constructing more complex heterocyclic systems. These reactions typically involve the aldehyde acting as an electrophile in cyclization or condensation processes.

Thiazoles: Thiazole (B1198619) rings can be synthesized using this compound as the aldehyde component. A well-established method is the Hantzsch thiazole synthesis, which involves the cyclization reaction between an α-halocarbonyl compound and a thioamide nih.govresearchgate.net. In variations of this approach, the benzaldehyde (B42025) derivative can be used to form intermediates that subsequently cyclize to form the thiazole ring. For example, aldehydes can undergo condensation reactions to generate heterocycles pharmaguideline.com.

Pyrimidines: Pyrimidine (B1678525) derivatives can also be synthesized from this compound. One common strategy involves its use in multi-component reactions like the Biginelli reaction, which condenses an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) mdpi.com. Another route is through the Claisen-Schmidt condensation of the aldehyde with a ketone to form a chalcone (B49325) intermediate pnrjournal.com. This chalcone can then be reacted with reagents like urea or amidine hydrochloride to yield the final pyrimidine ring mdpi.compnrjournal.com. These synthetic routes provide access to a diverse range of substituted pyrimidines where the 4-(m-tolylthio)phenyl group is a key substituent.

| Heterocycle | General Synthetic Method | Role of this compound |

|---|---|---|

| Thiazole | Hantzsch Synthesis and related methods nih.govresearchgate.net | Component in forming intermediates for cyclization. |

| Pyrimidine | Biginelli Reaction mdpi.com | Aldehyde component in a three-part condensation. |

| Pyrimidine | From Chalcone Intermediate pnrjournal.com | Reactant to form the initial chalcone scaffold. |

Structure-Activity Relationship (SAR) Studies: Theoretical and Mechanistic Perspectives

SAR studies aim to connect the specific structural features of a molecule to its chemical reactivity or binding affinity. For derivatives of this compound, these studies focus on how electronic and steric modifications influence the molecule's behavior, often employing computational models to predict and rationalize observed trends.

The chemical reactivity of this compound analogues is highly dependent on the electronic properties and steric bulk of their substituents. Quantitative structure-activity relationship (QSAR) models are computational tools used to correlate these physical properties with chemical behavior nih.govresearchgate.net. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D-QSAR models that can predict the reactivity of novel compounds nih.gov.

Electronic Effects: Substituents on the arylthio ring can modulate the electron density of the sulfur atom and, by extension, the entire molecule. Electron-donating groups (EDGs) like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) increase the electron density on the sulfur, which can influence its nucleophilicity and the reactivity of the benzaldehyde ring. Conversely, electron-withdrawing groups (EWGs) like chloro (-Cl) or trifluoromethyl (-CF₃) decrease electron density. Studies on related systems have shown that such electronic alterations can significantly impact molecular interactions and reactivity nih.gov.

Understanding how analogues of this compound interact with other molecules is crucial for predicting their chemical behavior. These studies often use computational methods like molecular docking and molecular dynamics simulations to explore non-covalent interactions.

The binding of a ligand to a receptor or host molecule is governed by a combination of forces, including hydrophobic interactions, hydrogen bonds, and electrostatic interactions. The specific chemical features of the this compound analogue dictate its binding mechanism. For example, studies on other arylthio compounds have shown that the electronic nature of the aryl ring can directly influence binding capabilities nih.gov. Analogues with electron-donating groups were found to exhibit stronger binding associations in certain systems, while steric factors, such as the difference between ortho and para substitution, also played a significant role nih.gov.

Molecular dynamics simulations can further elucidate these interactions by modeling the dynamic behavior of the ligand within a binding site over time mdpi.com. Such studies can identify key interactions, like those between specific functional groups on the ligand and residues in a binding pocket, and assess the stability of the resulting complex mdpi.com. This theoretical approach provides a mechanistic understanding of molecular recognition, guiding the design of new analogues with tailored binding properties.

Computational Approaches to Predict Structural Influence on Molecular Interactions

In the quest to design and optimize novel bioactive compounds, computational chemistry has emerged as an indispensable tool. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking provide profound insights into how the structural features of a molecule, such as this compound and its analogues, govern its interactions with biological targets. These in silico methods are pivotal in predicting the biological activity of newly designed molecules, thereby streamlining the drug discovery process by prioritizing the synthesis of compounds with the highest potential for desired biological effects.

The fundamental principle of computational modeling in drug design is to establish a correlation between the physicochemical properties of a compound and its biological activity. For derivatives of this compound, this involves a systematic analysis of how modifications to its chemical structure—such as the introduction of different substituents on the phenyl rings or alterations to the thioether linkage—can influence its interaction with a specific biological target.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For thioether derivatives, 3D-QSAR models have been effectively utilized to provide predictive insights for the design of new, more potent compounds. These models are built upon the inhibitory activities of a range of compounds, offering a framework to guide further synthesis and development.

A typical 3D-QSAR study involves aligning the molecules based on a common substructure. From this alignment, comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) are performed to generate robust and predictive models. These analyses create 3D contour maps that highlight regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are critical for biological activity. For instance, a QSAR model might reveal that bulky, electron-withdrawing groups at a specific position on the benzaldehyde ring enhance binding affinity, while hydrophilic groups are favored at another location. Such detailed structural insights are invaluable for the rational design of new derivatives with improved therapeutic potential.

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand (e.g., a derivative of this compound) into the active site of a target protein. This technique is instrumental in elucidating the molecular interactions between the ligand and the protein, providing a detailed view of the binding mode at the atomic level.

The process begins with a validated docking protocol, often confirmed by redocking a known ligand into the active site of the protein to ensure the method can accurately reproduce the experimental binding mode. Once validated, derivatives of this compound can be docked into the target's binding pocket. The results of these simulations can reveal crucial interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and key amino acid residues in the active site.

For example, a docking study might show that the sulfur atom of the thioether linkage in a this compound analogue forms a critical hydrogen bond with a specific residue, while the tolyl group fits snugly into a hydrophobic pocket. This information can guide the modification of the lead compound to enhance these interactions and, consequently, its biological activity. The binding energies calculated from these simulations also provide a quantitative measure of the affinity of the ligand for the target, allowing for the ranking of different derivatives.

The integration of QSAR and molecular docking studies provides a powerful, synergistic approach to understanding the structure-activity relationships of this compound derivatives. While QSAR models offer predictive power based on the properties of a series of compounds, molecular docking provides a detailed, mechanistic understanding of the binding interactions. Together, these computational strategies are essential for the rational design of more effective and specific therapeutic agents.

Spectroscopic Characterization Methodologies for 4 M Tolylthio Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) for Proton Environment and Connectivity

Proton (¹H) NMR spectroscopy provides precise information about the number of different types of protons in a molecule and their connectivity. For a compound like 4-(m-Tolylthio)benzaldehyde, the ¹H NMR spectrum can be predicted by analyzing its distinct structural components: the benzaldehyde (B42025) ring, the tolyl ring, and the methyl group on the tolyl ring.

The spectrum is expected to show several key signals:

Aldehyde Proton (-CHO): A highly deshielded singlet typically appearing far downfield, usually in the range of δ 9.9–10.1 ppm. This is due to the strong electron-withdrawing nature of the carbonyl oxygen.

Benzaldehyde Ring Protons: The protons on the benzaldehyde ring, being para-substituted by the tolylthio group, are expected to appear as two distinct doublets, characteristic of an AA'BB' system. The protons ortho to the aldehyde group (H-2, H-6) would be more deshielded than the protons ortho to the sulfur atom (H-3, H-5).

Tolyl Ring Protons: The protons on the meta-substituted tolyl ring will present a more complex splitting pattern, typically as multiplets in the aromatic region (δ 7.0–7.6 ppm).

Methyl Protons (-CH₃): The protons of the methyl group on the tolyl ring will appear as a sharp singlet, typically in the upfield region around δ 2.4 ppm.

| Compound | Proton | Chemical Shift (δ ppm) | Multiplicity |

| 4-(Methylthio)benzaldehyde | -CHO | 9.92 | s (singlet) |

| Aromatic H (ortho to CHO) | 7.78-7.75 | m (multiplet) | |

| Aromatic H (ortho to SMe) | 7.34-7.31 | m (multiplet) | |

| -SCH₃ | 2.53 | s (singlet) | |

| Benzaldehyde (Reference) | -CHO | 10.02 | s (singlet) |

| Aromatic H (ortho) | 7.87 | m (multiplet) | |

| Aromatic H (meta, para) | 7.51-7.61 | m (multiplet) |

Data for 4-(Methylthio)benzaldehyde and Benzaldehyde are sourced from reference spectra. chemicalbook.combeilstein-journals.orgdocbrown.info

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., carbonyl, aromatic, alkyl).

For this compound, the ¹³C NMR spectrum would feature:

Carbonyl Carbon (-CHO): A signal in the highly deshielded region of δ 190–193 ppm.

Aromatic Carbons: Multiple signals in the δ 120–150 ppm range. The carbon atom attached to the sulfur (C-4) and the carbon attached to the aldehyde group (C-1) would have distinct chemical shifts. The remaining aromatic carbons of both rings would also give rise to separate signals.

Methyl Carbon (-CH₃): An upfield signal around δ 21 ppm.

The spectral data for 4-(Methylthio)benzaldehyde serves as a useful comparison. chemicalbook.com

| Compound | Carbon | Chemical Shift (δ ppm) |

| 4-(Methylthio)benzaldehyde | -CHO | 191.1 |

| C-S | 147.9 | |

| C-CHO | 133.0 | |

| Aromatic CH | 129.9, 125.2 | |

| -SCH₃ | 14.7 | |

| 4-Methylbenzaldehyde (Reference) | -CHO | 192.6 |

| Aromatic C | 145.2, 134.0, 129.7, 129.6 | |

| -CH₃ | 21.4 |

Data for 4-(Methylthio)benzaldehyde and 4-Methylbenzaldehyde are sourced from reference spectra. chemicalbook.comrsc.org

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

While 1D NMR provides fundamental structural data, 2D NMR experiments are essential for unambiguously assigning signals and confirming the complex connectivity in molecules like this compound.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It would be used to trace the connectivity of protons within the benzaldehyde and tolyl aromatic rings, confirming the substitution patterns through adjacent proton correlations.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the definitive assignment of which proton is attached to which carbon, for example, linking each aromatic proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (typically 2-3 bond) correlations between protons and carbons. For this compound, HMBC would be instrumental in connecting the different fragments of the molecule. Key correlations would include:

From the aldehyde proton (CHO) to the C-1, C-2, and C-6 carbons of the benzaldehyde ring.

From the protons on the benzaldehyde ring to the carbons of the tolyl ring across the sulfur bridge, and vice versa.

From the methyl protons (-CH₃) to the carbons of the tolyl ring, confirming its position.

Fluorine-19 NMR (¹⁹F NMR) for Fluorinated Analogues

For derivatives of this compound that incorporate fluorine atoms, ¹⁹F NMR spectroscopy is an exceptionally sensitive and informative technique. nih.gov The ¹⁹F nucleus has 100% natural abundance and a wide chemical shift range, making spectral interpretation often straightforward with minimal signal overlap. nih.govalfa-chemistry.com

The chemical shift of a fluorine atom is highly sensitive to its electronic environment. alfa-chemistry.com For example, in a fluorinated analogue, a fluorine atom on one of the aromatic rings would produce a distinct signal. The position of this signal would indicate the nature of the substitution on the ring. Furthermore, coupling between ¹⁹F and nearby ¹H nuclei (¹H-¹⁹F coupling) provides valuable connectivity information. rsc.org

| Compound | Functional Group | Typical ¹⁹F Chemical Shift Range (δ ppm, rel. to CFCl₃) |

| 4-Fluorobenzaldehyde (B137897) | Ar-F | -102.4 |

| 4-(Trifluoromethyl)benzaldehyde | Ar-CF₃ | -63.2 |

| General Fluorinated Aromatics | Ar-F | +80 to +170 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements (typically to within 5 ppm), which allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₁₄H₁₂OS), the theoretical exact mass can be calculated. An experimental HRMS measurement would confirm this composition.

For instance, the HRMS data for 4-(Methylthio)benzaldehyde (C₈H₈OS) shows a measured mass that corresponds precisely to its chemical formula. massbank.eu

Theoretical Exact Mass Calculation for [this compound + H]⁺:

Formula: C₁₄H₁₃OS⁺

Calculation: (14 * 12.000000) + (13 * 1.007825) + (1 * 15.994915) + (1 * 31.972071) = 229.06816

Expected m/z: 229.0682

An HRMS experiment would be expected to yield a mass value extremely close to this calculated theoretical mass, thereby confirming the elemental formula of the compound. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and thermally stable compounds within a mixture. In the context of this compound, GC-MS serves as an essential tool for verifying the purity of a synthesized batch and confirming its chemical identity.

The methodology involves injecting a sample into a gas chromatograph, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through a long, thin capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coating the column and the mobile gas phase. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster.

After separation in the GC, the molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This high-energy process fragments the molecules into a unique pattern of charged ions. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint.

For this compound, the molecular ion peak [M]⁺ would be expected, corresponding to its molecular weight. The fragmentation pattern would show characteristic peaks corresponding to the loss of specific functional groups, such as the formyl group (-CHO) or cleavage of the thioether bond. By comparing the obtained retention time and mass spectrum with that of a known standard or a reference library (like the NIST Mass Spectral library), the identity of the compound can be unequivocally confirmed. nih.govnist.gov The integration of the peak area in the chromatogram allows for the quantitative determination of purity, with any extraneous peaks indicating the presence of impurities, starting materials, or by-products. nih.gov

Table 1: Representative GC-MS Data for Aromatic Aldehydes This table provides example data for a related compound, as specific experimental data for this compound is not publicly available. The principles of analysis remain the same.

| Compound | Molecular Formula | Molecular Weight | Major Mass Fragments (m/z) |

| 4-Methylbenzaldehyde | C₈H₈O | 120.15 | 120, 119, 91, 65 |

Data sourced from NIST Chemistry WebBook. nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for the analysis of compounds that are not suitable for GC-MS, such as those with low volatility or thermal instability. It is particularly useful for analyzing complex mixtures, such as reaction progress monitoring or metabolite identification. nih.govresearchgate.net

In LC-MS, the sample is dissolved in a solvent and pumped through a column packed with a stationary phase. Separation occurs based on the analyte's affinity for the stationary phase versus the liquid mobile phase. sigmaaldrich.com Following separation, the eluent from the LC column is introduced into the mass spectrometer's ion source. Softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used, which typically result in less fragmentation and a prominent protonated molecule [M+H]⁺ or other adduct ions. sigmaaldrich.commassbank.eu

This technique allows for the analysis of this compound derivatives in complex biological or environmental matrices. nih.gov High-resolution LC systems can separate the target analyte from closely related impurities or metabolites, while the mass spectrometer provides sensitive and specific detection. lcms.cz Tandem mass spectrometry (MS/MS) can further be employed to fragment the selected parent ion, providing additional structural information for unambiguous identification. nih.gov

Table 2: LC-MS Data for a Thioether-Containing Benzaldehyde Derivative

| Compound | Formula | Exact Mass | Precursor Ion (m/z) [M+H]⁺ | Major Fragment Ions (MS2) | Retention Time (min) |

| 4-(Methylthio)benzaldehyde | C₈H₈OS | 152.03 | 153.04 | 132.96, 53.04 | 6.327 |

Data sourced from MassBank. massbank.eumassbank.jp

X-ray Crystallography for Single-Crystal Structure Determination

X-ray Crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and torsional angles. For novel derivatives of this compound, obtaining a single-crystal structure is the gold standard for characterization. mdpi.com

The process requires growing a high-quality single crystal of the compound. This crystal is then mounted on a diffractometer and irradiated with a beam of monochromatic X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern of spots. By rotating the crystal and collecting thousands of these reflections, a complete dataset is obtained.

Mathematical Fourier transform methods are then used to convert the diffraction pattern back into a map of electron density, from which the positions of the individual atoms can be determined. The final refined structure reveals detailed conformational information, such as the dihedral angle between the two aromatic rings, and insights into intermolecular interactions like hydrogen bonding or π–π stacking that stabilize the crystal lattice. nih.govnih.gov

Table 3: Representative Single-Crystal X-ray Diffraction Data for Tolyl-Benzaldehyde Derivatives This table presents data for structurally similar compounds to illustrate the type of information obtained from X-ray crystallography.

| Parameter | 4-(o-Tolylamino)benzaldehyde | 4-(p-Tolylamino)benzaldehyde |

| Chemical Formula | C₁₄H₁₃NO | C₁₄H₁₃NO |

| Molecular Weight | 211.25 | 211.25 |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Pca2₁ | Pna2₁ |

| a (Å) | 14.193 | 5.8356 |

| b (Å) | 10.699 | 8.2581 |

| c (Å) | 7.677 | 24.137 |

| V (ų) | 1165.9 | 1163.2 |

| Z | 4 | 4 |

| Dihedral Angle (rings) | 49.64° | 66.08° |

Data sourced from the Cambridge Crystallographic Data Centre. nih.govnih.gov

Vibrational Spectroscopy

Vibrational spectroscopy explores the molecular vibrations of a compound. The frequencies of these vibrations are dependent on the masses of the atoms and the strength of the bonds connecting them, providing valuable information about the functional groups present.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies that correspond to its natural vibrational modes (e.g., stretching, bending). An IR spectrum is a plot of absorbance or transmittance versus the frequency of radiation (typically in wavenumbers, cm⁻¹).

For this compound, the IR spectrum would exhibit several characteristic absorption bands that confirm its structure. The most prominent peak would be the strong C=O stretching vibration of the aldehyde group. docbrown.info Other key absorptions include the C-H stretching of the aldehyde, C-H stretching of the aromatic rings, and C=C stretching vibrations within the rings. libretexts.org The presence of the thioether linkage can also be identified by its characteristic, though often weaker, absorptions. The region from approximately 1500 to 400 cm⁻¹ is known as the "fingerprint region," which contains a complex pattern of absorptions unique to the molecule as a whole. docbrown.info

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde C-H | Stretch | ~2850 and ~2750 | Medium, Sharp |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Aldehyde C=O | Stretch | 1710 - 1685 | Strong, Sharp |

| Aromatic C=C | Ring Stretch | 1600 - 1450 | Medium to Weak |

| C-S (Thioether) | Stretch | 710 - 570 | Weak to Medium |

Data compiled from general spectroscopic tables and analysis of similar compounds. docbrown.infolibretexts.orgpressbooks.pub

Raman Spectroscopy for Vibrational Fingerprints

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. The energy shifts in the scattered light correspond to the vibrational energy levels of the molecule.

While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in polarizability. This makes Raman particularly useful for identifying non-polar bonds and symmetric vibrations, such as the C-S-C and C=C bonds in the aromatic rings of this compound. The resulting Raman spectrum, like an IR spectrum, provides a unique vibrational fingerprint that can be used for identification and structural analysis. nih.gov Studies on related benzaldehyde derivatives demonstrate that a combination of IR and Raman data, often supported by computational methods like Density Functional Theory (DFT), allows for a comprehensive assignment of nearly all fundamental vibrational modes. mdpi.comresearchgate.net

Table 5: Expected Raman Shifts for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aldehyde C=O | Stretch | 1705 - 1680 | Weak |

| Aromatic C=C | Ring Stretch | ~1600 | Strong |

| Ring Breathing | Symmetric Stretch | ~1000 | Strong |

| C-S-C | Symmetric Stretch | 700 - 600 | Medium to Strong |

Data based on typical values for related structures. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The UV-Vis spectrum is a plot of absorbance versus wavelength.

The spectrum of this compound is expected to be dominated by two main types of electronic transitions associated with the benzaldehyde chromophore: a weaker, longer-wavelength absorption resulting from an n→π* transition (promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital) and a much stronger, shorter-wavelength absorption from a π→π* transition (promotion of an electron from a bonding π orbital to an anti-bonding π* orbital). researchgate.net

The presence of the m-tolylthio group (-S-C₆H₄-CH₃) acts as an auxochrome. The sulfur atom's lone pair of electrons and the aromatic rings extend the conjugated π-system. This extension of conjugation typically lowers the energy gap between the π and π* orbitals, resulting in a bathochromic shift (a shift to longer wavelengths) of the π→π* absorption band compared to unsubstituted benzaldehyde. researchgate.net The exact position of the absorption maxima (λ_max) can be influenced by the polarity of the solvent.

Table 6: Typical UV-Vis Absorption Maxima for Benzaldehyde

| Compound | Solvent | λ_max (n→π) (nm) | λ_max (π→π) (nm) |

| Benzaldehyde | Hexane | ~320 | ~244 |

| Benzaldehyde | Ethanol | ~310 | ~248 |

Data compiled from various spectroscopic sources. researchgate.netresearchgate.net For this compound, a bathochromic shift of the π→π band to a longer wavelength (>250 nm) is expected due to the extended conjugation.*

Q & A

Q. What are the standard synthetic routes for 4-(m-Tolylthio)benzaldehyde, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic aromatic substitution or thioether formation. For example, a benzaldehyde derivative reacts with m-tolylthiol in the presence of a base (e.g., K₂CO₃) under anhydrous conditions in a polar aprotic solvent like DMF. Elevated temperatures (80–100°C) and inert atmospheres (N₂/Ar) are critical to minimize oxidation of the thiol group. Monitoring via TLC or GC-MS ensures reaction completion. Purification often employs column chromatography with gradients of ethyl acetate/hexane .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Assign peaks using DEPT, HSQC, and HMBC to distinguish the aldehyde proton (δ ~10 ppm) and aromatic signals influenced by the electron-withdrawing thioether group.

- IR : Confirm the aldehyde C=O stretch (~1700 cm⁻¹) and C-S vibration (~600–700 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion [M+H]+ and fragmentation patterns. X-ray crystallography (using SHELX or ORTEP-III) resolves stereoelectronic effects of the m-tolylthio substituent .

Q. What safety precautions are required when handling this compound?

While toxicological data may be limited, assume acute toxicity. Use PPE (gloves, goggles), work in a fume hood, and avoid skin contact. In case of exposure:

- Eye : Flush with water for 15 minutes and consult an ophthalmologist.

- Skin : Wash with soap/water for 15 minutes; remove contaminated clothing. Store under inert gas at –20°C to prevent degradation .

Advanced Research Questions

Q. How does the m-tolylthio substituent influence electronic properties and reactivity in cross-coupling reactions?

The thioether group acts as a weak electron-withdrawing substituent via resonance, directing electrophilic attacks to the ortho/para positions of the benzaldehyde. In Pd-catalyzed couplings (e.g., Suzuki-Miyaura), the sulfur atom may coordinate to Pd, requiring optimized ligands (e.g., SPhos) to prevent catalyst poisoning. Computational studies (DFT) can map frontier molecular orbitals to predict reactivity .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

The compound may form twinned crystals or exhibit disorder due to the flexible thioether side chain. Use SHELXL for refinement with twin-law matrices and restraints on anisotropic displacement parameters. High-resolution data (≤ 0.8 Å) and hydrogen-bonding analysis (via graph-set notation) clarify packing motifs. For disordered regions, PART instructions and ISOR restraints improve model accuracy .

Q. How can researchers assess the biological activity of this compound derivatives?

- In vitro assays : Screen for antimicrobial activity using microdilution (MIC/MBC) against Gram-positive/negative bacteria.

- Enzyme inhibition : Test against targets like dihydrofolate reductase (DHFR) via UV-Vis kinetics, comparing IC₅₀ values to known inhibitors.

- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to evaluate selectivity. Structure-activity relationships (SARs) should correlate substituent effects (e.g., methyl vs. chloro on the tolyl group) with potency .

Q. What computational methods are suitable for modeling this compound’s interactions with biomolecules?

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with proteins (e.g., cytochrome P450).

- MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories.

- QSAR : Develop regression models using descriptors like logP, polar surface area, and HOMO/LUMO energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.